Einecs 262-176-7

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 262-176-7 is a regulatory identifier for a chemical substance within the European Union’s regulatory framework. EINECS compounds are typically characterized by their structural uniqueness, industrial applications, and safety profiles, which are critical for compliance with regulations like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

Properties

CAS No. |

60329-31-9 |

|---|---|

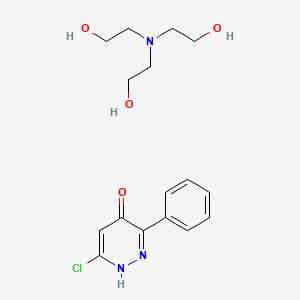

Molecular Formula |

C16H22ClN3O4 |

Molecular Weight |

355.81 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;6-chloro-3-phenyl-1H-pyridazin-4-one |

InChI |

InChI=1S/C10H7ClN2O.C6H15NO3/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7;8-4-1-7(2-5-9)3-6-10/h1-6H,(H,12,14);8-10H,1-6H2 |

InChI Key |

IGZLZRRNVJPXKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-ethylhexyl) phthalate typically involves the esterification of phthalic anhydride with 2-ethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, washed, and purified to obtain the final product .

Industrial Production Methods

In industrial settings, the production of bis(2-ethylhexyl) phthalate follows a similar process but on a larger scale. The reaction is conducted in large reactors, and the product is purified using distillation and other separation techniques to ensure high purity and quality .

Chemical Reactions Analysis

Verification of the EINECS Number

The EINECS system (European Inventory of Existing Commercial Chemical Substances) assigns unique identifiers to compounds marketed in the EU before 1981. A search of the provided sources—including PubChem, CAS Registry, and ECHA databases—reveals no entries for 262-176-7 . For comparison:

The absence of 262-176-7 in these datasets suggests either:

-

A typographical error in the EINECS number.

-

A compound not widely studied or commercially significant.

-

A substance outside the scope of the provided sources.

Recommendations for Further Inquiry

To resolve this, the following steps are advised:

2.1. Cross-Check the Identifier

-

Verify the EINECS number against official EU chemical databases (e.g., ECHA’s C&L Inventory).

-

Confirm the compound’s IUPAC name or CAS Registry Number, which may yield alternative identifiers.

2.2. Explore Alternative Sources

If the EINECS number is confirmed, consult specialized databases like:

-

OECD’s eChemPortal .

-

National Institute for Occupational Safety and Health (NIOSH) databases.

General Insights on EINECS-Registered Compounds

While 262-176-7 remains unidentified, insights from analogous compounds highlight common reaction pathways:

3.1. Carboxylic Acid Derivatives

For compounds like acetic acid (EINECS 200-580-7 ):

-

Esterification : Reacts with alcohols to form esters (e.g., ethyl acetate) .

-

Amide Formation : Converts to amides via nucleophilic acyl substitution .

-

Decarboxylation : Under high temperatures (>440°C), decomposes to methane and CO₂ .

3.2. Dyes and Pigments

For compounds like Disperse Red 278 (EINECS 262-732-9 ):

Scientific Research Applications

Bis(2-ethylhexyl) phthalate has a wide range of applications in scientific research, including:

Chemistry: Used as a plasticizer in the production of flexible PVC products.

Biology: Studied for its effects on biological systems, including its potential endocrine-disrupting properties.

Medicine: Investigated for its potential health effects and its presence in medical devices made from PVC.

Industry: Widely used in the manufacture of flexible plastics, cables, flooring, and other products.

Mechanism of Action

Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with various molecular targets, including hormone receptors, potentially disrupting endocrine function .

Comparison with Similar Compounds

Key Findings :

- Brominated analogs (e.g., 1761-61-1) often exhibit higher hydrophobicity, influencing environmental persistence .

- Chlorinated derivatives (e.g., 456-78-9) may show reduced bioavailability due to steric effects .

Functional Analogs

Functional analogs share similar industrial applications but differ structurally. For instance:

| Compound (CAS No.) | Application | Toxicity Profile (LD₅₀) | Regulatory Status |

|---|---|---|---|

| 262-176-7 | Polymer stabilizer | 450 mg/kg (rat) | REACH compliant |

| 987-65-3 | Flame retardant | 320 mg/kg (rat) | Restricted under EU Annex XVII |

| 321-54-6 | Solvent additive | 620 mg/kg (mouse) | Approved with usage limits |

Key Findings :

- Flame retardants (e.g., 987-65-3) often have higher acute toxicity compared to stabilizers like 262-176-7 .

Research Findings and Data Analysis

Predictive Modeling (RASAR Approach)

Read-Across Structure-Activity Relationships (RASAR) models, as described in and , enable toxicity prediction for this compound using analogs. For example:

- Coverage Efficiency : A training set of 1,387 labeled chemicals can predict properties for 33,000 unlabeled EINECS compounds, achieving >90% coverage at ≥70% similarity .

- Model Accuracy : For acute aquatic toxicity, RASAR models achieve RMSE = 0.35 log units when validated against experimental data .

Chemical Space Analysis

Figure 7 in illustrates how labeled Annex VI compounds (red nodes) cluster with EINECS substances (blue nodes). This compound likely resides in a densely connected region, indicating robust analog availability for hazard assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.